

Bis(4-hydroxyphenyl)phenylmethane Reference Standards: Purity Assessment & Comparison Guide

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Compound of Interest

Compound Name:	Bis(4-hydroxyphenyl)phenylmethane
CAS No.:	4081-02-1
Cat. No.:	B1609108

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CAS Number: 4081-02-1 Synonyms: Bisphenol BP, 4,4'-(Phenylmethylene)bisphenol, 4,4'-Dihydroxytriphenylmethane Molecular Formula:

Molecular Weight: 276.33 g/mol [1]

Executive Summary

Bis(4-hydroxyphenyl)phenylmethane (Bisphenol BP) is a critical bisphenol analogue used in the synthesis of specialty polycarbonates and epoxy resins requiring high thermal stability. Unlike the ubiquitous Bisphenol A (BPA) or Bisphenol F (BPF), Bisphenol BP contains a pendant phenyl ring at the bridging carbon, which significantly alters its steric bulk, hydrophobicity, and spectroscopic properties.

For researchers and drug development professionals, the accuracy of biological assays and polymer characterization hinges on the purity of the reference standard. This guide objectively

compares the available grades of reference standards and details the "Gold Standard" methodologies—qNMR and HPLC-DAD—required to validate them.

The Hierarchy of Reference Standards

When selecting a standard for **Bis(4-hydroxyphenyl)phenylmethane**, you are effectively choosing a level of uncertainty. The following table compares the three primary tiers available in the market.

Table 1: Comparative Analysis of Standard Grades

Feature	Certified Reference Material (CRM)	Analytical Reference Standard	Reagent Grade (High Purity)
Primary Use	ISO-accredited quantification, legal disputes.	Routine QC, method validation, research assays.	Synthesis starting material, qualitative screening.[2]
Traceability	SI-Traceable (NIST/BIPM) via qNMR.	Traceable to internal primary standards.	Batch-specific CoA only.
Purity Assignment	Mass Balance () & qNMR.	Chromatographic purity (Area %).	Chromatographic purity (Area %).
Uncertainty	Explicitly stated (e.g.,).	Not typically provided.	Not provided.
Cost Factor	High ()	Moderate ()	Low (\$)
Recommendation	Mandatory for regulated GLP/GMP studies.	Recommended for routine R&D.	Acceptable only if in-house purification & qNMR are performed.

“

Critical Insight: Commercial availability of ISO 17034 CRMs for Bisphenol BP (CAS 4081-02-1) is significantly lower than for BPA. Researchers often must purchase a High Purity Reagent and elevate it to a Secondary Standard using the qNMR protocol described in Section 4.

Purity Assessment Methodologies

To validate a standard, one must prove both identity and purity. We compare the two dominant methodologies.

Method A: HPLC-UV/DAD (Chromatographic Purity)

The workhorse for detecting synthesis byproducts.

- Principle: Separates the main analyte from structurally related impurities (e.g., phenol, benzaldehyde, 2,4'-isomers) based on hydrophobicity.
- Pros: High sensitivity (LOD < 0.1%); detects trace organic impurities.
- Cons: Relative purity only. It assumes all components have the same extinction coefficient (response factor) at the detection wavelength, which is rarely true. It cannot detect inorganic salts, moisture, or residual solvents invisible to UV.

Method B: Quantitative NMR (qNMR) (Absolute Purity)

The self-validating absolute method.

- Principle: Compares the resonance signal integration of the analyte against a traceable Internal Standard (IS) of known purity.
- Pros: Absolute quantification. Does not require a reference standard of the analyte itself. Detects moisture and solvents.[\[3\]](#)[\[4\]](#)

- Cons: Lower sensitivity than HPLC; requires high solubility and a distinct, non-overlapping signal.

Experimental Protocols

Protocol 1: Validated HPLC-DAD Purity Assessment

This method is designed to resolve Bisphenol BP from its likely synthetic precursors (Phenol, Benzaldehyde) and isomers.

Instrument: HPLC with Diode Array Detector (DAD) Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

) Mobile Phase:

- A: Water + 0.1% Phosphoric Acid (suppresses phenol ionization)
- B: Acetonitrile (ACN)[5]

Gradient Program:

Time (min)	% A (Water)	% B (ACN)	Comment
0.0	70	30	Equilibration
2.0	70	30	Isocratic Hold
15.0	10	90	Linear Gradient
20.0	10	90	Wash

| 20.1 | 70 | 30 | Re-equilibration |

Detection: 280 nm (Phenolic maximum) and 230 nm (General aromatic). Flow Rate: 1.0 mL/min. Temperature: 30°C.

Data Analysis: Calculate purity using the Area Normalization Method:

Note: This assumes equal response factors. For higher accuracy, correct with relative response factors (RRF) if known.

Protocol 2: Absolute Purity via qNMR (The "Gold Standard")

Use this protocol to assign a purity value to a "Reagent Grade" sample, effectively converting it into a Reference Standard.

Solvent: DMSO-

(Provides excellent solubility for bisphenols and separates hydroxyl protons). Internal Standard (IS): Maleic Acid (Traceable Grade) or Dimethyl Sulfone. Target Signal: The Methine Proton ().

- In Bisphenol BP, the central carbon is bonded to three aromatic rings and one hydrogen. This unique proton typically appears as a singlet around 5.4 – 5.6 ppm in DMSO-, a region usually clear of aromatic signals (6.5 – 7.5 ppm).

Procedure:

- Weighing: Accurately weigh ~20 mg of Bisphenol BP sample () and ~10 mg of Internal Standard () into the same vial using a microbalance (precision mg).
- Dissolution: Dissolve completely in 0.7 mL DMSO- .
- Acquisition:
 - Pulse angle: 90°
 - Relaxation delay (

):

seconds (Critical for full relaxation).

- Scans: 16 or 32.
- Calculation:

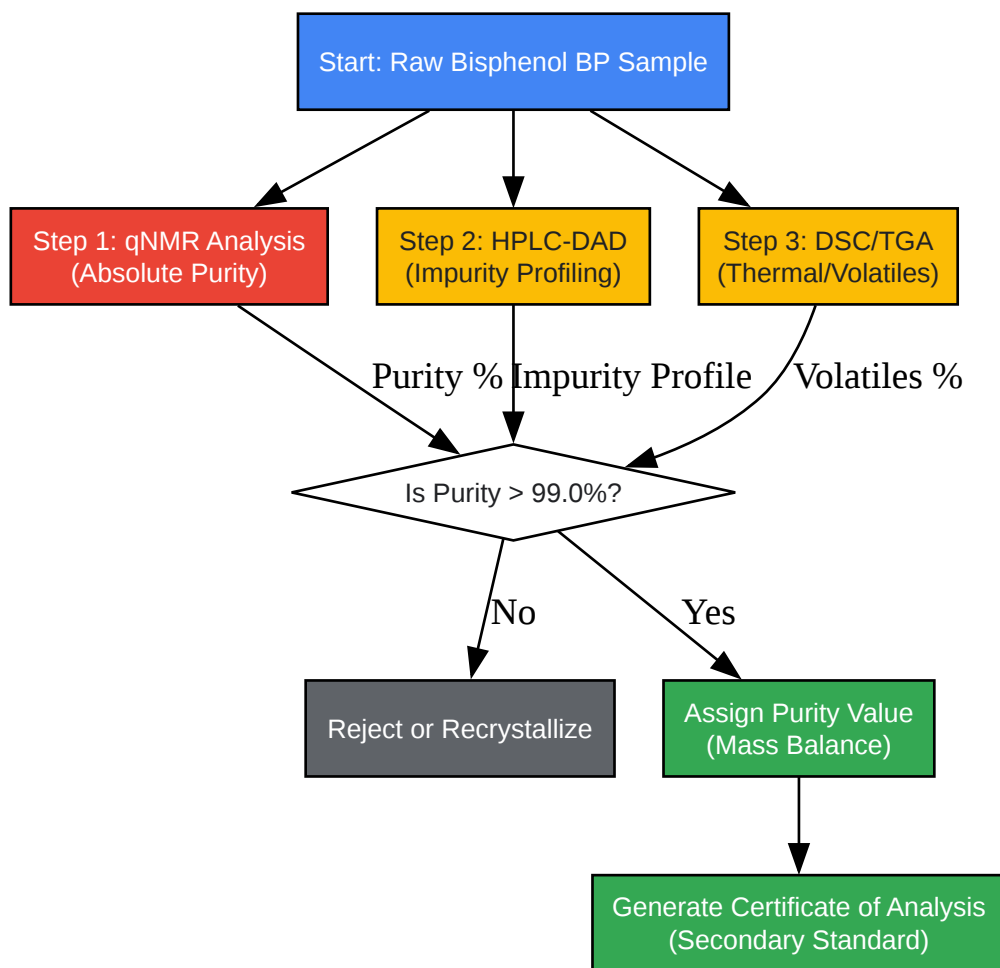
Where:

- : Integral area
- : Number of protons (Methine = 1)
- : Molar mass (Bisphenol BP = 276.33 g/mol)
- : Mass weighed
- : Purity (decimal)[6]

Visualizations

Diagram 1: Purity Assessment Workflow

This flowchart illustrates the decision logic for characterizing a new batch of Bisphenol BP.

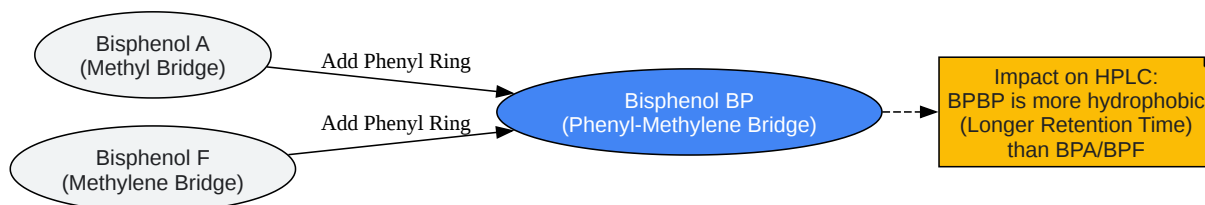


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Caption: Integrated workflow for elevating a raw material to a qualified reference standard using orthogonal analytical methods.

Diagram 2: Structural Comparison of Bisphenols

Understanding the steric difference is vital for chromatography.



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Caption: Structural evolution showing why Bisphenol BP requires modified HPLC gradients compared to BPA or BPF.

References

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Sources

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